molecular formula C16H12O3S B182160 4-Phenylnaphthalene-1-sulfonic acid CAS No. 166302-80-3

4-Phenylnaphthalene-1-sulfonic acid

Cat. No.: B182160
CAS No.: 166302-80-3
M. Wt: 284.3 g/mol
InChI Key: MDGJSRRHJSFEMW-UHFFFAOYSA-N
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Description

4-Phenylnaphthalene-1-sulfonic acid is an aromatic sulfonic acid with the molecular formula C16H12O3S and a molecular weight of 284.3 g/mol. This compound belongs to the family of naphthalene sulfonic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylnaphthalene-1-sulfonic acid typically involves the sulfonation of 4-phenylnaphthalene. This process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous sulfonation processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Phenylnaphthalene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalenes .

Scientific Research Applications

4-Phenylnaphthalene-1-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Phenylnaphthalene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. This compound can also participate in electron transfer reactions, influencing redox processes in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Aminonaphthalene-1-sulfonic acid: Similar in structure but contains an amino group instead of a phenyl group.

    4-Hydroxynaphthalene-1-sulfonic acid: Contains a hydroxyl group instead of a phenyl group.

    1-Naphthalenesulfonic acid: Lacks the phenyl substitution, making it less complex.

Uniqueness

4-Phenylnaphthalene-1-sulfonic acid is unique due to its phenyl substitution, which enhances its chemical reactivity and allows for a broader range of applications compared to its simpler counterparts.

Properties

IUPAC Name

4-phenylnaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3S/c17-20(18,19)16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGJSRRHJSFEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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